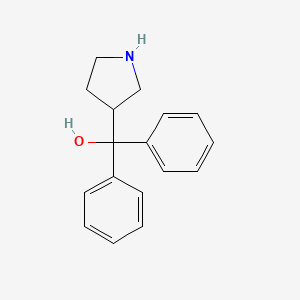

Diphenyl-pyrrolidin-3-YL-methanol

Description

The exact mass of the compound this compound is 253.146664230 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl(pyrrolidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-11-12-18-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18-19H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLADTSCQUFGYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662835 | |

| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-19-1 | |

| Record name | Diphenyl(pyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed, plausible synthetic protocol for the preparation of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol. Due to the absence of a direct, established synthesis protocol in the reviewed literature for this specific regioisomer, a multi-step approach is proposed, commencing from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. This document outlines the necessary transformations, including protection, oxidation, Grignard addition, and deprotection steps, supported by literature-derived methodologies for analogous transformations.

Proposed Synthetic Pathway

The synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol can be logically approached through a four-step sequence. The workflow begins with the protection of the secondary amine of (S)-3-hydroxypyrrolidine, followed by oxidation of the alcohol to a ketone. Subsequently, a double Grignard addition introduces the two phenyl groups to form the tertiary alcohol. The final step involves the removal of the protecting group to yield the target compound.

Caption: Proposed synthetic route for (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and are presented as a detailed guide for the synthesis.

Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine

The protection of the secondary amine in (S)-3-hydroxypyrrolidine is crucial to prevent side reactions in the subsequent Grignard step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

Methodology:

-

Dissolve (S)-3-hydroxypyrrolidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| (S)-3-Hydroxypyrrolidine | 1.0 eq. | Starting material |

| Di-tert-butyl dicarbonate | 1.1 eq. | Protecting group source |

| Triethylamine | 1.2 eq. | Base |

| Dichloromethane | - | Solvent |

Step 2: Synthesis of N-Boc-pyrrolidin-3-one

The secondary alcohol of the N-protected pyrrolidine is oxidized to a ketone. Dess-Martin periodinane (DMP) is a mild and effective oxidizing agent for this transformation.

Methodology:

-

Dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in dry dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-pyrrolidin-3-one.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| N-Boc-(S)-3-hydroxypyrrolidine | 1.0 eq. | Substrate |

| Dess-Martin periodinane | 1.2 eq. | Oxidizing agent |

| Dichloromethane | - | Solvent |

Step 3: Synthesis of N-Boc-(S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol

This key step involves the formation of the tertiary alcohol via the di-addition of a phenyl Grignard reagent to the ketone. It is critical to use at least two equivalents of the Grignard reagent and to maintain anhydrous conditions.

Methodology:

-

Prepare a solution of N-Boc-pyrrolidin-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add phenylmagnesium bromide (2.2 eq., as a solution in THF or diethyl ether) via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-(S)-(-)-diphenyl(pyrrolidin-3-yl)methanol.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| N-Boc-pyrrolidin-3-one | 1.0 eq. | Substrate |

| Phenylmagnesium bromide | 2.2 eq. | Grignard reagent |

| Anhydrous Tetrahydrofuran | - | Solvent |

Step 4: Synthesis of (S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol

The final step is the removal of the Boc protecting group to yield the desired product. Acidic conditions are typically employed for this deprotection.

Methodology:

-

Dissolve N-Boc-(S)-(-)-diphenyl(pyrrolidin-3-yl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

The final product can be further purified by crystallization or chromatography.

| Reagent/Solvent | Molar Ratio/Conc. | Notes |

| N-Boc-(S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol | 1.0 eq. | Substrate |

| Trifluoroacetic Acid or 4M HCl in Dioxane | Excess | Deprotecting agent |

| Dichloromethane or 1,4-Dioxane | - | Solvent |

Signaling Pathway and Biological Context

(S)-(-)-Diphenyl(pyrrolidin-3-yl)methanol and its analogs are not directly implicated in specific signaling pathways in the readily available literature. However, the structurally related (S)-(-)-diphenylprolinol is a crucial precursor to the Corey-Bakshi-Shibata (CBS) catalyst, which is widely used in the asymmetric reduction of ketones. This catalytic reduction is a key step in the synthesis of many biologically active molecules, including pharmaceuticals. The logical relationship in the application of the parent structural class is in enabling the synthesis of chiral molecules that can then interact with specific biological targets and signaling pathways.

Caption: Logical flow from a related chiral auxiliary to its impact on biological systems.

Disclaimer: The provided synthetic protocol is a proposed route based on established chemical principles and literature precedents for similar transformations. Researchers should conduct their own risk assessments and optimization studies before scaling up any chemical reaction. The biological context provided is for the broader class of related compounds and not specific to the title molecule.

Unraveling the Catalytic Versatility of Diphenyl-pyrrolidin-3-yl-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of diphenyl-pyrrolidin-3-yl-methanol and its derivatives as powerful organocatalysts in asymmetric synthesis. We delve into the fundamental principles governing their catalytic activity, present a compilation of their performance in key chemical transformations, detail experimental protocols for mechanistic investigations, and visualize the intricate catalytic cycles.

Core Catalytic Principles: A Dichotomy of Action

(S)-α,α-Diphenyl-2-pyrrolidinemethanol, a readily available chiral molecule, and its commonly employed silyl ether derivatives, are renowned for their ability to catalyze a wide array of chemical reactions with high enantioselectivity. Their catalytic prowess stems from their ability to operate through two primary activation modes: enamine catalysis and iminium catalysis . This dual reactivity allows for the activation of both nucleophiles and electrophiles, making them exceptionally versatile tools in the synthesis of complex chiral molecules.

Enamine Catalysis: In this mode, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (typically an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The bulky diphenylmethyl group on the catalyst plays a crucial role in stereocontrol by sterically shielding one face of the enamine, thereby directing the approach of the electrophile to the opposite face.

Iminium Catalysis: When reacting with α,β-unsaturated carbonyls, the catalyst forms a transient, electrophilic iminium ion. This activation lowers the LUMO of the α,β-unsaturated system, rendering it more susceptible to nucleophilic attack. Again, the chiral scaffold of the catalyst dictates the stereochemical outcome of the reaction by controlling the facial selectivity of the nucleophilic addition.

The Prevailing Model of Stereocontrol: Beyond Simple Steric Hindrance

While the concept of steric shielding provides a foundational understanding of stereoselectivity, a more nuanced model, the Curtin-Hammett principle , is often invoked to explain the high levels of enantioselectivity observed in many reactions catalyzed by this compound derivatives. This principle posits that for a reaction with rapidly interconverting intermediates that lead to different products, the product ratio is not determined by the relative populations of the intermediates but by the difference in the free energies of the transition states leading to those products.

In the context of these catalysts, it is proposed that diastereomeric intermediates formed after the initial bond-forming step can rapidly interconvert. The final stereochemical outcome is therefore governed by the relative rates of the subsequent, irreversible steps that lead to the final products. This model suggests a complex interplay of kinetics and thermodynamics in determining the enantioselectivity of the catalyzed reaction.

Quantitative Performance Data

The following tables summarize the performance of this compound and its derivatives in representative catalytic asymmetric reactions.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Diphenylprolinol Silyl Ether

| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | β-Nitrostyrene | 10 | 16 | 90 | >99:1 | 98 |

| 2 | Butanal | β-Nitrostyrene | 10 | 24 | 85 | >99:1 | 99 |

| 3 | Pentanal | β-Nitrostyrene | 10 | 24 | 88 | >99:1 | 99 |

| 4 | Propanal | (E)-1-Nitro-1-hexene | 10 | 48 | 75 | 95:5 | 97 |

| 5 | Propanal | (E)-2-Nitro-1-phenylpropene | 20 | 72 | 68 | - | 96 |

Table 2: Asymmetric Aldol Reaction Catalyzed by (S)-α,α-Diphenyl-2-pyrrolidinemethanol

| Entry | Aldehyde Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 20 | 24 | 95 | 95:5 | 99 |

| 2 | Acetone | 4-Nitrobenzaldehyde | 30 | 48 | 64 | - | 78 |

| 3 | Cyclohexanone | Benzaldehyde | 20 | 48 | 85 | 93:7 | 98 |

| 4 | Acetone | Isovaleraldehyde | 30 | 72 | 52 | - | >99 |

Experimental Protocols for Mechanistic Studies

General Protocol for an Organocatalyzed Reaction

A representative experimental procedure for a this compound catalyzed reaction is as follows:

-

To a stirred solution of the aldehyde (1.0 mmol) and the electrophile (1.2 mmol) in an appropriate solvent (e.g., toluene, chloroform, or a polar aprotic solvent, 2 mL) at the desired temperature (e.g., room temperature or 0 °C), is added the (S)-α,α-diphenyl-2-pyrrolidinemethanol or its silyl ether derivative (0.05–0.20 mmol, 5–20 mol%).

-

The reaction mixture is stirred for the specified time (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired product.

-

The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

NMR Spectroscopic Analysis of Catalytic Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation of catalytic intermediates, such as enamines and iminium ions.

Protocol for ¹H NMR Analysis:

-

In an NMR tube, dissolve the this compound catalyst (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the catalyst alone.

-

Add the aldehyde or ketone substrate (1-2 equivalents) to the NMR tube.

-

Acquire a series of ¹H NMR spectra over time to monitor the formation of the enamine or iminium intermediate. The appearance of new signals, particularly in the vinylic region for enamines or downfield shifts for iminium protons, provides evidence for their formation.

-

The stability and equilibrium between different intermediates (e.g., enamine and oxazolidine) can be assessed by integrating the corresponding signals.

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for enamine and iminium catalysis mediated by this compound.

Caption: Enamine catalytic cycle.

Caption: Iminium catalytic cycle.

Caption: General experimental workflow.

Conclusion

This compound and its derivatives stand out as remarkably effective and versatile organocatalysts. Their ability to operate through both enamine and iminium catalytic cycles, coupled with a sophisticated mechanism of stereocontrol, enables the synthesis of a wide range of chiral molecules with high enantiopurity. A thorough understanding of their mechanism of action, facilitated by both experimental and computational techniques, is crucial for the rational design of new catalytic processes and the efficient synthesis of valuable chiral compounds for the pharmaceutical and chemical industries.

A Technical Guide to the Spectroscopic and Synthetic Data of Diphenyl(pyrrolidinyl)methanol Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic and synthetic data for diphenyl(pyrrolidin-3-yl)methanol. Extensive searches for experimental data for this specific compound have revealed a significant lack of publicly available information. The scientific literature and chemical databases are predominantly focused on its regioisomer, diphenyl(pyrrolidin-2-yl)methanol, a widely used chiral catalyst and synthetic intermediate.

This document therefore provides a comprehensive overview of the available data for diphenyl(pyrrolidin-2-yl)methanol as a close structural analog and valuable reference. A brief note on a derivative of the requested 3-substituted isomer is also included.

Diphenyl(pyrrolidin-2-yl)methanol: A Spectroscopic and Synthetic Overview

Diphenyl(pyrrolidin-2-yl)methanol, also known as diphenylprolinol, is a chiral amino alcohol that has found extensive application in asymmetric synthesis. Both the (R) and (S) enantiomers are commercially available and well-characterized.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diphenyl(pyrrolidin-2-yl)methanol.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol [1]

| Chemical Shift (ppm) | Multiplicity / Coupling Constant (J) | Assignment |

| 7.560 | m | Aromatic H |

| 7.491 | m | Aromatic H |

| 7.28 | m | Aromatic H |

| 7.26 | m | Aromatic H |

| 7.15 | m | Aromatic H |

| 7.14 | m | Aromatic H |

| 4.231 | m | CH (pyrrolidine ring) |

| 2.998 | m | CH₂ (pyrrolidine ring) |

| 2.909 | m | CH₂ (pyrrolidine ring) |

| 1.70 | m | CH₂ (pyrrolidine ring) |

| 1.57 | m | CH₂ (pyrrolidine ring) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

Note: A complete, unambiguously assigned experimental ¹³C NMR spectrum for diphenyl(pyrrolidin-2-yl)methanol was not found in the initial search results. Predicted spectra are available in chemical databases, but experimental data is required for a definitive guide.

Table 3: Mass Spectrometry Data for (R)-α-(2-pyrrolidinyl)benzhydryl alcohol [1]

| m/z | Relative Intensity (%) |

| 70.0 | 100.0 |

| 77.0 | 8.7 |

| 105.0 | 10.8 |

| 182.0 | 4.2 |

| 234.0 | 6.6 |

| 235.0 | 6.9 |

| 253.0 | Molecular Ion (not specified) |

Technique: Electron Ionization (EI), 75 eV[1]

Table 4: Infrared (IR) Spectroscopy Data

Experimental Protocols

Synthesis of (S)-diphenyl(pyrrolidin-2-yl)methanol

A common method for the synthesis of diphenyl(pyrrolidin-2-yl)methanol involves the addition of a Grignard reagent to an ester derived from the amino acid proline. The following is a representative protocol.

Reaction Scheme:

(S)-Proline is first converted to its methyl ester, which is then reacted with an excess of phenylmagnesium bromide. The Grignard reagent adds twice to the ester carbonyl, yielding the tertiary alcohol after an aqueous workup.

Detailed Protocol:

-

Esterification of (S)-Proline: (S)-Proline is esterified to the corresponding methyl ester, for example, by reaction with thionyl chloride in methanol.

-

Grignard Reaction:

-

A solution of (S)-proline methyl ester in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled in an ice bath.

-

A solution of phenylmagnesium bromide (typically 3 equivalents) in an ether solvent is added dropwise to the cooled ester solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-diphenyl(pyrrolidin-2-yl)methanol.

-

Workflow and Pathway Diagrams

The synthesis and characterization workflow for diphenyl(pyrrolidin-2-yl)methanol can be visualized as follows:

Caption: Synthetic and analytical workflow for diphenyl(pyrrolidin-2-yl)methanol.

Note on Diphenyl(pyrrolidin-3-yl)methanol Derivatives

References

Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Prolinol, a readily available chiral amino alcohol derived from the inexpensive natural amino acid proline, serves as a versatile and powerful scaffold for the development of chiral auxiliaries in asymmetric synthesis. The inherent stereochemistry of prolinol, combined with its functional handles for modification, allows for the creation of a diverse range of auxiliaries that can effectively control the stereochemical outcome of a wide array of chemical transformations. This technical guide provides an in-depth overview of the synthesis and application of key prolinol-derived chiral auxiliaries, complete with experimental protocols, quantitative data, and mechanistic insights.

Core Concepts and Principles

The fundamental principle behind the use of chiral auxiliaries is the temporary incorporation of a chiral moiety onto a prochiral substrate. This chiral auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. Finally, the auxiliary is cleaved from the product, often in a non-destructive manner, allowing for its recovery and reuse.

Prolinol-derived auxiliaries typically exert stereocontrol through the formation of rigid, chelated transition states. The pyrrolidine ring and the hydroxyl or amino group of the prolinol backbone coordinate to a metal center (in the case of metal-mediated reactions) or orient the substrate through steric and electronic interactions, thereby creating a biased environment for the approach of a reagent.

Key Classes of Prolinol-Derived Chiral Auxiliaries and Their Applications

A variety of chiral auxiliaries have been synthesized from (S)- or (R)-prolinol. The most common modifications involve the hydroxyl and amino groups, leading to the formation of ethers, amides, and more complex C2-symmetric structures.

Prolinol Ethers: The SAMP/RAMP Hydrazone Method

One of the most well-established classes of prolinol-derived auxiliaries are the (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, commonly known as SAMP and RAMP, respectively. Developed by Enders and co-workers, these auxiliaries are particularly effective in the asymmetric alkylation of ketones and aldehydes via the formation of chiral hydrazones.

Synthesis of SAMP:

The synthesis of SAMP begins with the reduction of (S)-proline to (S)-prolinol, followed by O-methylation and subsequent conversion of the amino group to a hydrazine.

Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) [1]

-

Step 1: (S)-(+)-2-Hydroxymethylpyrrolidine. To a refluxing suspension of lithium aluminum hydride (1.56 mol) in 2.5 L of anhydrous tetrahydrofuran (THF), powdered (S)-proline (1 mol) is added in small portions. The mixture is refluxed for an additional hour. After cooling, the excess LiAlH4 is quenched by the cautious addition of a solution of potassium hydroxide. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure to yield crude (S)-prolinol.[1]

-

Step 2: O-Methylation. The crude (S)-prolinol is N-formylated with methyl formate. The resulting N-formylprolinol is then treated with sodium hydride and methyl iodide in THF to yield N-formyl-2-(methoxymethyl)pyrrolidine.[1]

-

Step 3: Hydrolysis and Nitrosation. The N-formyl group is hydrolyzed with hydrochloric acid. The resulting secondary amine hydrochloride is then nitrosated with sodium nitrite in water.[1]

-

Step 4: Reduction to Hydrazine. The N-nitrosamine is reduced with LiAlH4 in THF to afford (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The final product is purified by distillation.[1]

Application in Asymmetric Alkylation:

SAMP and RAMP hydrazones undergo highly diastereoselective alkylation with a variety of electrophiles. The stereochemical outcome is dictated by the chelation of the lithium cation by the methoxy group and the nitrogen atoms of the hydrazone, which forces the electrophile to approach from the less hindered face.

Experimental Protocol: Asymmetric Alkylation of a Ketone using SAMP

-

Hydrazone Formation: The ketone is condensed with SAMP in a suitable solvent such as diethyl ether or THF, typically with gentle heating, to form the corresponding SAMP hydrazone.

-

Deprotonation: The hydrazone is deprotonated at -78 °C with a strong base, usually lithium diisopropylamide (LDA), to generate the corresponding azaenolate.

-

Alkylation: The electrophile (e.g., an alkyl halide) is added to the azaenolate solution at low temperature and the reaction is allowed to warm to room temperature.

-

Hydrolysis and Auxiliary Removal: The resulting alkylated hydrazone is then cleaved to reveal the chiral ketone. This can be achieved by ozonolysis or by treatment with an acid. The water-soluble auxiliary can be recovered from the aqueous phase.

Quantitative Data for Asymmetric Alkylation using SAMP/RAMP:

| Ketone | Electrophile | Auxiliary | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Cyclohexanone | Methyl Iodide | SAMP | >95 | >95 | 70-85 |

| Propiophenone | Ethyl Iodide | RAMP | >95 | >95 | 75-90 |

| Acetone | Benzyl Bromide | SAMP | >90 | >90 | 65-80 |

Note: Data compiled from various sources. Actual results may vary depending on specific reaction conditions.

Logical Workflow for SAMP/RAMP-mediated Asymmetric Alkylation

Caption: Workflow for SAMP synthesis and its application in asymmetric alkylation.

Prolinol Amides in Asymmetric Reactions

Amides derived from prolinol are another important class of chiral auxiliaries. They are readily prepared by acylation of prolinol and have been successfully employed in asymmetric aldol reactions, conjugate additions, and Diels-Alder reactions.

Asymmetric Aldol Reactions:

Prolinol-derived amides can be converted to their corresponding enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemical outcome is generally controlled by the formation of a rigid, six-membered chair-like transition state involving a metal cation (e.g., Li+, Mg2+, Ti4+).

Experimental Protocol: Asymmetric Aldol Reaction with a Prolinol-Derived Amide

-

Amide Formation: (S)-Prolinol is acylated with the desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the chiral amide auxiliary.

-

Enolate Formation: The amide is treated with a strong base such as LDA or a Grignard reagent at low temperature (-78 °C) to generate the corresponding enolate.

-

Aldol Addition: The aldehyde is added to the enolate solution, and the reaction is stirred at low temperature until completion.

-

Workup and Auxiliary Removal: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction.

Quantitative Data for Asymmetric Aldol Reactions:

| Amide Derived From | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 80-90 |

| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 75-85 |

Note: Data is illustrative and depends on the specific amide and reaction conditions.

Transition State Model for Asymmetric Aldol Reaction

Caption: Chelation-controlled transition state in asymmetric aldol reactions.

Asymmetric Diels-Alder Reactions:

N-Acryloyl derivatives of prolinol have been used as chiral dienophiles in asymmetric Diels-Alder reactions. The prolinol moiety effectively shields one face of the dienophile, leading to high facial selectivity in the cycloaddition.

Mechanism of Stereochemical Control in Diels-Alder Reactions:

The stereochemical outcome is rationalized by a transition state model where the Lewis acid coordinates to both the carbonyl oxygen of the acryloyl group and the oxygen of the prolinol ether or hydroxyl group. This coordination locks the conformation of the dienophile, and the bulky substituent on the pyrrolidine ring directs the approach of the diene to the less hindered face.

Proposed Transition State for Asymmetric Diels-Alder Reaction

Caption: Face-selective approach of a diene to a chelated prolinol-derived dienophile.

C2-Symmetric Prolinol Derivatives

C2-symmetric bis(pyrrolidinyl)methanols and related structures, synthesized from prolinol, have emerged as powerful chiral ligands and catalysts for a variety of asymmetric transformations, including conjugate additions and reductions. The C2-symmetry can reduce the number of possible transition states, often leading to higher enantioselectivities.

Application in Asymmetric Conjugate Addition:

These ligands, in combination with metal salts (e.g., copper or zinc salts), can catalyze the enantioselective conjugate addition of organometallic reagents to enones.

Quantitative Data for Asymmetric Conjugate Addition:

| Enone | Organometallic Reagent | Ligand | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Cyclohexenone | Diethylzinc | C2-symmetric bis(pyrrolidinyl)methanol | >90 | 85-95 |

| Chalcone | Grignard Reagents | C2-symmetric prolinol-derived ligand | 80-95 | 70-90 |

Note: Data is illustrative and depends on the specific ligand and reaction conditions.

Conclusion

Chiral auxiliaries derived from prolinol represent a cornerstone in the field of asymmetric synthesis. Their ease of preparation from an inexpensive chiral pool source, coupled with their high efficiency in a wide range of stereoselective reactions, makes them invaluable tools for academic research and industrial drug development. The ability to fine-tune the steric and electronic properties of these auxiliaries through straightforward chemical modifications continues to drive the discovery of new and more powerful applications, further solidifying the legacy of prolinol as a privileged chiral scaffold. Researchers and drug development professionals can leverage the principles and protocols outlined in this guide to accelerate the synthesis of complex chiral molecules with a high degree of stereochemical control.

References

Asymmetric Synthesis with Diphenylprolinol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making stereoselective synthesis a critical discipline. Among the powerful tools in the synthetic chemist's arsenal, organocatalysis has emerged as a robust and environmentally benign strategy. This guide focuses on a particularly effective class of organocatalysts: diphenylprolinol derivatives. Specifically, the O-silylated forms, often referred to as Hayashi-Jørgensen catalysts, have demonstrated exceptional utility in a range of asymmetric transformations by activating substrates through the formation of transient enamine or iminium ion intermediates. This document provides an in-depth technical overview of their application in key carbon-carbon bond-forming reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their practical application.

Core Applications and Mechanistic Overview

Diphenylprolinol silyl ethers, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, are highly effective catalysts for a variety of asymmetric reactions involving aldehydes and ketones. Their steric bulk and chiral scaffold allow for excellent facial discrimination in the approach of reactants, leading to high levels of enantioselectivity. The general catalytic cycle involves the formation of a nucleophilic enamine from an aldehyde or ketone donor, which then reacts with an electrophilic acceptor. Alternatively, for reactions like the Diels-Alder cycloaddition, the catalyst can activate an α,β-unsaturated aldehyde by forming a lower-LUMO iminium ion. This guide will detail three major classes of reactions catalyzed by these derivatives: the Michael Addition, the Aldol Reaction, and the Diels-Alder Reaction.

Asymmetric Michael Addition

The asymmetric Michael or conjugate addition is a fundamental method for carbon-carbon bond formation. Diphenylprolinol silyl ethers catalyze the addition of aldehydes to various Michael acceptors, most notably nitroalkenes, with exceptional stereocontrol.[1] This reaction provides a direct route to valuable chiral γ-nitro aldehydes, which are precursors to γ-amino acids and other significant pharmaceutical building blocks.[2]

Catalytic Cycle for Asymmetric Michael Addition

The catalytic cycle begins with the condensation of the diphenylprolinol silyl ether catalyst with a donor aldehyde to form an enamine intermediate. This enamine then attacks the nitroalkene Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and yields the chiral γ-nitro aldehyde product.

References

Enantioselective Reduction of Prochiral Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. This guide provides an in-depth overview of the core methodologies, experimental protocols, and catalytic systems employed to achieve high enantioselectivity and yield in this critical transformation.

Introduction to Enantioselective Ketone Reduction

The conversion of a prochiral ketone, which possesses two enantiotopic faces, into a single enantiomer of a chiral alcohol requires a chiral catalyst or reagent that can differentiate between these faces. The primary strategies for achieving this transformation fall into three main categories: chiral metal-hydride catalysis, organocatalysis, and biocatalysis. Each approach offers distinct advantages concerning substrate scope, operational simplicity, and scalability.

Chiral Metal-Hydride Catalysis: Noyori-Type Hydrogenation and Transfer Hydrogenation

The pioneering work of Ryoji Noyori, a Nobel laureate, on asymmetric hydrogenation has revolutionized the field. Ruthenium complexes bearing chiral diphosphine and diamine ligands are highly efficient catalysts for the reduction of a wide range of ketones.[1][2]

Noyori Asymmetric Hydrogenation

This method typically employs a ruthenium catalyst with a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and hydrogen gas as the reductant.[3] The reaction is highly chemoselective, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.[2]

Logical Relationship: Noyori Asymmetric Hydrogenation Catalytic Cycle

Caption: Catalytic cycle for Noyori asymmetric hydrogenation.

Noyori Asymmetric Transfer Hydrogenation

A significant advantage of asymmetric transfer hydrogenation is the use of readily available hydrogen donors like isopropanol or formic acid, eliminating the need for high-pressure hydrogenation equipment.[4] The catalysts are typically ruthenium(II)-arene-tosyldiamine complexes.[4]

Quantitative Data: Noyori-Type Asymmetric Transfer Hydrogenation of Ketones

| Entry | Substrate (Ketone) | Catalyst (S,S)-Isomer | Hydrogen Donor | Yield (%) | ee (%) (Configuration) |

| 1 | Acetophenone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 97 | 97 (R) |

| 2 | 2-Chloroacetophenone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 95 | 98 (R) |

| 3 | 4-Methoxyacetophenone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 98 | 97 (R) |

| 4 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/Et3N | 97 | >99 (R,R) |

Data compiled from various sources.[4][5]

Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetylacetone

Materials:

-

Schlenk flask

-

Glass jar

-

Parr bomb

-

Acetylacetone (315 mmol, 1.0 eq)

-

Ethanol (32.3 mL)

-

RuCl2[(R)-BINAP] (0.1 mol%)

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Charge a Schlenk flask with acetylacetone and ethanol.

-

Sparge the solution with nitrogen for 1 hour.

-

In a nitrogen-filled glovebox, transfer the solution to a glass jar and add the RuCl2[(R)-BINAP] catalyst.

-

Place the glass jar into a Parr bomb, seal it, and remove it from the glovebox.

-

Purge the bomb with hydrogen gas and then pressurize to 1100 psi.

-

Place the bomb in an oil bath at 30°C and stir the reaction for 6 days.

-

After the reaction is complete, release the pressure and concentrate the reaction mixture in vacuo.

-

Purify the product by distillation under reduced pressure.[3]

Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source, such as borane-THF or borane-dimethyl sulfide.[6][7] This method is highly valued for its predictable stereochemical outcome and broad substrate scope.[7]

Reaction Mechanism: Corey-Bakshi-Shibata (CBS) Reduction

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. kanto.co.jp [kanto.co.jp]

- 6. acgpubs.org [acgpubs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Pivotal Role of Oxazaborolidine Catalysts in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of tools available to the synthetic chemist, oxazaborolidine catalysts have emerged as a powerful and versatile class of organocatalysts for achieving high levels of stereocontrol in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with oxazaborolidine catalysis, with a focus on their role in the asymmetric reduction of ketones and other key organic reactions.

Core Principles of Oxazaborolidine Catalysis

Discovered and developed by the pioneering work of Itsuno and Corey, the most prominent application of oxazaborolidine catalysts is the enantioselective reduction of prochiral ketones to chiral secondary alcohols, famously known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2] The catalyst, typically derived from a chiral amino alcohol such as (S)-prolinol, functions as a chiral Lewis acid. In the presence of a borane source (e.g., BH₃•THF or BH₃•SMe₂), the oxazaborolidine forms a catalyst-borane complex.[3] This complex then coordinates to the ketone, positioning it in a sterically defined environment that directs the hydride transfer from the borane to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[3]

The remarkable efficiency and predictability of the CBS reduction stem from the rigid structure of the oxazaborolidine catalyst, which creates a well-defined chiral pocket.[3] The stereochemical outcome of the reduction can be reliably predicted based on the stereochemistry of the catalyst used.

Key Applications in Organic Synthesis

The utility of oxazaborolidine catalysts extends beyond the reduction of simple ketones. They have been successfully employed in the synthesis of a wide array of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[4]

Enantioselective Reduction of Ketones

The CBS reduction is a flagship application, providing access to chiral alcohols with high enantiomeric excess (ee). The reaction is tolerant of a wide range of functional groups and has been applied to the synthesis of various important intermediates. For instance, it is a key step in the synthesis of the anti-depressant drug fluoxetine and the carbonic anhydrase inhibitor dorzolamide.

Asymmetric Diels-Alder Reactions

Chiral oxazaborolidines, activated by a Brønsted or Lewis acid, can also serve as effective catalysts for enantioselective Diels-Alder reactions.[5][6] These reactions are fundamental for the construction of six-membered rings with multiple stereocenters. The oxazaborolidine catalyst coordinates to the dienophile, thereby lowering its LUMO energy and directing the diene to attack from a specific face.

Synthesis of Chiral Amines

The catalytic asymmetric reduction of imines and oxime ethers using oxazaborolidine catalysts provides a valuable route to chiral amines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1] The mechanism is analogous to the reduction of ketones, involving the formation of a catalyst-borane complex and subsequent diastereoselective hydride transfer.

Quantitative Data Summary

The following tables summarize the performance of oxazaborolidine catalysts in various key reactions, highlighting their high efficiency and enantioselectivity.

Table 1: Enantioselective Reduction of Various Ketones with (S)-2-Methyl-CBS-oxazaborolidine

| Ketone Substrate | Product | Yield (%) | ee (%) |

| Acetophenone | (R)-1-Phenylethanol | 97 | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 95 | 98 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 92 | 97 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 98 | 95 |

| 4-Chromanon | (R)-2,3-Dihydro-4H-1-benzopyran-4-ol | 90 | 94 |

Data compiled from various sources.

Table 2: Oxazaborolidine-Catalyzed Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

| Catalyst System | Dienophile | Diene | Product | Yield (%) | ee (%) |

| (S)-CBS + TfOH | Methacrolein | Cyclopentadiene | (1R,2S,4R)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde | 93 | 96 |

| (S)-CBS + AlBr₃ | Acrylonitrile | Isoprene | (R)-4-Methyl-3-cyclohexene-1-carbonitrile | 95 | 92 |

Data compiled from various sources, including Corey et al.[5][7]

Experimental Protocols

Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst

A common method for the preparation of the (S)-2-Methyl-CBS-oxazaborolidine catalyst involves the reaction of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol with methylboronic acid.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Toluene

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq) in toluene, add methylboronic acid (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure. The crude product can be purified by distillation or used directly.

General Procedure for the Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol provides a typical procedure for the asymmetric reduction of a prochiral ketone.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, argon-purged flask, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).

-

Cool the solution to 0 °C and slowly add the borane-THF complex (0.6 eq). Stir for 10 minutes.

-

Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution at 0 °C.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (R)-1-phenylethanol.

General Procedure for Oxazaborolidine-Catalyzed Asymmetric Diels-Alder Reaction

This protocol outlines a general method for the enantioselective cycloaddition.

Materials:

-

Chiral oxazaborolidine catalyst (e.g., derived from (S)-prolinol)

-

Triflic acid (TfOH) or Aluminum bromide (AlBr₃)

-

Dienophile (e.g., methacrolein)

-

Diene (e.g., cyclopentadiene)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, argon-purged flask, add the chiral oxazaborolidine catalyst (10 mol%).

-

Dissolve the catalyst in anhydrous DCM and cool to -78 °C.

-

Slowly add the Lewis or Brønsted acid activator (e.g., TfOH, 10 mol%).

-

Add the dienophile (1.0 eq) to the activated catalyst solution and stir for 15 minutes.

-

Add the diene (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in oxazaborolidine catalysis.

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Caption: General Experimental Workflow for Oxazaborolidine-Catalyzed Reactions.

Conclusion

Oxazaborolidine catalysts have proven to be indispensable tools in asymmetric synthesis, enabling the efficient and highly selective preparation of chiral molecules. Their broad substrate scope, predictable stereochemical outcomes, and operational simplicity have solidified their place in both academic research and industrial drug development. The continued exploration of new applications and the development of more robust and recyclable catalyst systems will undoubtedly further expand the impact of this remarkable class of catalysts on the future of organic synthesis.

References

- 1. insuf.org [insuf.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Diels-Alder reactions catalyzed by a triflic acid activated chiral oxazaborolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis

Introduction

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1][2][] These bidentate ligands, possessing both a Lewis basic amino group and a hydroxyl group, coordinate to metal centers to create a chiral environment that directs the stereochemical outcome of a wide range of chemical transformations.[4][5] Their prevalence in nature, particularly in the form of amino acids, provides a readily available and diverse chiral pool for their synthesis.[6][7] This technical guide provides an in-depth overview of chiral amino alcohol ligands, focusing on their application in asymmetric catalysis, experimental protocols for their use, and quantitative data on their performance.

Core Principles of Catalysis with Chiral Amino Alcohols

The efficacy of chiral amino alcohol ligands in asymmetric catalysis stems from their ability to form stable chelate complexes with metal catalysts. This coordination restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral pocket around the active site. Substrates approaching the metal center are thus forced into a specific orientation, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is often dictated by the absolute configuration of the stereogenic centers in the amino alcohol backbone.[8]

Applications in Asymmetric Synthesis

Chiral amino alcohol ligands have proven to be highly effective in a multitude of asymmetric reactions, most notably in the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.

Enantioselective Addition of Diethylzinc to Aldehydes

One of the most well-established applications of chiral amino alcohol ligands is in the catalytic enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.[9][10][11] This reaction is prized for its high yields and exceptional enantioselectivities.[12][13] The catalytic cycle, as illustrated below, is believed to involve the formation of a chiral zinc-alkoxide complex which then delivers the ethyl group to the aldehyde in a stereocontrolled manner.

Caption: Catalytic cycle for the addition of diethylzinc to aldehydes.

The following table summarizes the performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

| Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | >95 | 99 | [14] |

| Fructose-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 | [13] |

| (1S,2R)-1-Amino-2-indanol derived ligand | Benzaldehyde | 95 | 95 | [9][15] |

| Isoborneol-based 1,3-amino alcohol | Benzaldehyde | 99 | 94 | [10] |

| (R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol | Benzaldehyde | High | up to 98 | [8] |

Asymmetric Reduction of Ketones

Chiral amino alcohol ligands are also instrumental in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[16][17] These reactions often employ transition metal catalysts, such as ruthenium, in a process known as asymmetric transfer hydrogenation (ATH).[18][19] In ATH, a hydrogen donor, typically isopropanol or formic acid, provides the hydride for the reduction.[16]

Caption: Workflow for Ru-catalyzed asymmetric transfer hydrogenation.

The performance of selected chiral amino alcohol ligands in the asymmetric reduction of acetophenone is detailed below.

| Ligand | Catalyst System | Ketone | Conversion (%) | Enantiomeric Excess (ee, %) | Reference | |---|---|---|---|---| | (1S,2S)-2-Methylamino-1,2-diphenylethanol | [{RuCl2(η6-C6Me6)}2]/KOH | Acetophenone derivatives | >90 | up to 92 |[18] | | (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2 | N-(diphenylphosphinyl)ketimines | Very good | up to 82 |[19] | | Valine-derived bicyclic oxazaborolidine | Borane | Acetophenone | High | 90 |[20] | | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Borane | Various ketones | High | ~90 |[17] |

Experimental Protocols

General Procedure for the Synthesis of Chiral Amino Alcohols from Amino Acids

A common and straightforward method for synthesizing chiral amino alcohols is the reduction of the corresponding N-protected amino acids.[21]

Materials:

-

N-protected amino acid (e.g., Boc-L-alanine)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the N-protected amino acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of Red-Al® in toluene (typically 65-70 wt. %) to the stirred amino acid solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by the slow addition of water.

-

Add a saturated aqueous solution of sodium bicarbonate and stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative example of a catalytic enantioselective addition reaction using a chiral amino alcohol ligand.[9][15]

Materials:

-

Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol derived ligand)

-

Anhydrous toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for reactions under inert conditions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.05-0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir until the ligand is dissolved.

-

Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.

-

Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting alcohol by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

Chiral amino alcohol ligands are indispensable tools in the field of asymmetric catalysis. Their modular nature, derived from the vast library of available amino acids and other chiral precursors, allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal results for a specific transformation.[6][22] The high yields and exceptional enantioselectivities attainable with these ligands, particularly in the synthesis of chiral alcohols, underscore their importance in both academic research and industrial-scale production of enantiomerically pure pharmaceuticals and fine chemicals.[23][24] Future developments in this area will likely focus on the design of novel ligand architectures for even more challenging transformations and the immobilization of these catalysts for enhanced recyclability and sustainability.[18]

References

- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective Addition of Diethylzinc to Aldehydes Using 1,3-Aminoalcohol-Type Ligands Bearing Isoborneol Skeleton [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

- 13. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 17. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]

- 20. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 23. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application of Diphenyl-pyrrolidin-3-YL-methanol in Asymmetric Reduction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-α,α-Diphenyl-2-pyrrolidinemethanol is a pivotal chiral auxiliary in modern asymmetric synthesis.[1] Its primary application lies in its role as a precursor to the highly effective and widely utilized Corey-Bakshi-Shibata (CBS) catalyst.[2][3] This oxazaborolidine-based catalyst is renowned for its ability to facilitate the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high yields and exceptional levels of stereocontrol.[4][5] The predictability of the stereochemical outcome and the broad substrate scope have established the CBS reduction as a cornerstone in the synthesis of chiral building blocks for natural products and pharmaceuticals.[6][7] For instance, it is a key step in the synthesis of the carbonic anhydrase inhibitor Dorzolamide, used in the treatment of ocular hypertension.[6]

Mechanism of Action

The CBS reduction operates through a well-defined catalytic cycle. The active catalyst is formed in situ from the reaction of (S)-α,α-diphenyl-2-pyrrolidinemethanol with a boron source, typically borane (BH₃).[2][6] The resulting oxazaborolidine catalyst coordinates with another equivalent of borane, activating it as a hydride donor.[8] The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, with the larger substituent oriented away from the bulky diphenylmethyl group.[6] This preferential coordination dictates the facial selectivity of the subsequent hydride transfer from the borane, leading to the formation of the chiral alcohol with a predictable absolute stereochemistry.[8]

Data Presentation: Asymmetric Reduction of Various Ketones

The following table summarizes the typical performance of the CBS catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol in the asymmetric reduction of a range of prochiral ketones.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | (R)-1-Phenylethanol | 91-98 | >95 |

| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 95 | 96 |

| 3 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 90 | 90 |

| 4 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 91-98 | 91-98 |

| 5 | Biphenyl trifluoromethyl ketone | (S)-Alcohol | 90 | 86 |

Data compiled from various sources, including[5]. Conditions may vary.

Experimental Protocols

I. Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

This protocol is adapted from established literature procedures for the synthesis of the chiral amino alcohol from L-proline.[1]

Materials:

-

L-proline methyl ester hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Phenylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

N-Benzylation of L-proline methyl ester:

-

To a solution of L-proline methyl ester hydrochloride in dry methanol, add anhydrous potassium carbonate and stir the suspension at 0 °C for 1 hour.

-

Add benzyl bromide dropwise and reflux the reaction mixture overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the solids, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain N-benzyl-L-proline methyl ester.

-

-

Grignard Reaction:

-

Dissolve the N-benzyl-L-proline methyl ester in anhydrous diethyl ether or THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (at least 2 equivalents) in the same solvent via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/chloroform) to afford pure (S)-α,α-diphenyl-2-pyrrolidinemethanol as colorless crystals.[1]

-

II. General Protocol for Asymmetric Ketone Reduction (CBS Reduction)

This protocol describes a typical procedure for the in situ generation of the CBS catalyst and the subsequent asymmetric reduction of a prochiral ketone.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (e.g., 1 M HCl)

-

Standard glassware for organic synthesis under anhydrous conditions

-

Inert atmosphere setup

Procedure:

-

Catalyst Formation:

-

In a flame-dried flask under an inert atmosphere, dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (typically 5-10 mol%) in anhydrous THF.

-

Add borane-dimethyl sulfide complex (1.0 M in THF, typically 0.5-0.6 equivalents relative to the ketone) dropwise at room temperature.

-

Stir the mixture for 10-15 minutes to allow for the formation of the oxazaborolidine catalyst.

-

-

Ketone Reduction:

-

Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst solution.

-

Slowly add the remaining borane-dimethyl sulfide complex (0.5-0.6 equivalents) to the reaction mixture, maintaining the low temperature.

-

Stir the reaction at the same temperature until completion, monitoring by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography on silica gel to obtain the desired chiral secondary alcohol.

-

Mandatory Visualizations

Caption: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol.

Caption: Experimental Workflow for CBS-Catalyzed Asymmetric Reduction.

Caption: Catalytic Cycle of the CBS Reduction.

References

- 1. books.rsc.org [books.rsc.org]

- 2. CBS catalyst - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]

- 6. Reagent of the month – CBS oxazaborolidine - Santiago lab [santiago-lab.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Protocol for Enantioselective Reduction of Ketones Using CBS Catalyst

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source.[1] The reaction is praised for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][3][4] It has found extensive application in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules.[1][2]

The CBS catalyst and the borane reducing agent form a complex that coordinates to the ketone in a sterically defined manner. This forces the hydride transfer from the borane to occur on one face of the ketone, leading to a high degree of enantioselectivity.[2][5][6] The reaction is typically carried out under anhydrous conditions at low temperatures to maximize enantiomeric excess (ee).[2][5][6]

Mechanism of Action

The catalytic cycle of the CBS reduction involves several key steps that ensure high enantioselectivity. The process begins with the coordination of the borane source (e.g., BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[1][2][5][6] This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2][5][6]

The activated catalyst-borane complex then coordinates to the ketone. The ketone orients itself to minimize steric interactions, with its larger substituent pointing away from the chiral framework of the catalyst.[2][5] This controlled orientation dictates the face-selective hydride transfer.

The hydride is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[1][5][6] This intramolecular hydride delivery results in the formation of a chiral alkoxyborane intermediate. Finally, workup with an acid or alcohol liberates the chiral secondary alcohol and regenerates the catalyst for the next cycle.[5][6]

Caption: Catalytic cycle of the enantioselective reduction of ketones using a CBS catalyst.

Experimental Protocols

The following is a general protocol for the enantioselective reduction of a ketone using a CBS catalyst. The specific conditions, such as temperature, reaction time, and equivalents of reagents, may need to be optimized for different substrates.

Materials:

-

Prochiral ketone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert gas (argon or nitrogen) supply

Procedure:

-

Reaction Setup:

-

Dry a round-bottom flask equipped with a magnetic stir bar under vacuum or with a heat gun and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

-

Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (typically 0.05-0.2 equivalents) to the flask via syringe.

-

Add anhydrous THF to the flask.

-

-

Borane Addition:

-

Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

-

Slowly add the borane-THF solution (typically 1.0-1.5 equivalents) dropwise to the stirred catalyst solution.

-

Stir the mixture for 10-15 minutes at the same temperature.

-

-

Substrate Addition:

-

Dissolve the prochiral ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the ketone solution dropwise to the reaction mixture over a period of 10-30 minutes.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the chosen temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quenching:

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

-

Workup:

-

Remove the solvent under reduced pressure.

-

Add a saturated aqueous solution of NaHCO₃ to the residue and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee%) of the purified alcohol by chiral HPLC or by analysis of a diastereomeric derivative by NMR.

-

Caption: General experimental workflow for the CBS reduction of a ketone.

Data Presentation

The following table summarizes the enantioselective reduction of various ketones using the CBS protocol, highlighting the substrate, catalyst, reaction conditions, yield, and enantiomeric excess.

| Substrate (Ketone) | Catalyst | Reducing Agent (Equiv.) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Acetophenone | (S)-Me-CBS | BH₃·THF (1.5) | -40 | 0.5 | >95 | 97 | [7][8] |

| 2-Chloroacetophenone | (S)-Me-CBS | BH₃·THF (1.5) | -20 | 1 | 92 | 96 | [7] |

| α-Tetralone | (R)-Me-CBS | BH₃·SMe₂ (1.2) | -20 | 2 | 95 | 98 | N/A |

| 3-Buten-2-one, 4-phenyl- | (S)-Me-CBS | BH₃·THF (1.2) | -40 | 2 | 88 | 91 | [9] |

| 1-Naphthyl methyl ketone | (S)-Me-CBS | BH₃·THF (1.5) | -78 | 1 | 94 | 95 | N/A |

| Cyclopentenone derivative | (R)-Me-CBS | Catecholborane (1.8) | -78 | 24 | >95 | >99 | [5] |

| Bicyclic sulfone | (S)-Me-CBS | BH₃·THF | N/A | N/A | N/A | >99 | [2] |

Note: "N/A" indicates data not explicitly available in the provided search results. The data presented is a representative sample and may vary based on specific experimental conditions.

Safety Precautions

-

Borane reagents (BH₃·THF, BH₃·SMe₂) are flammable, corrosive, and react violently with water. Handle them in a well-ventilated fume hood under an inert atmosphere.

-